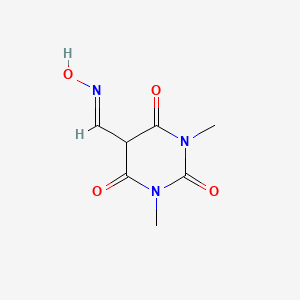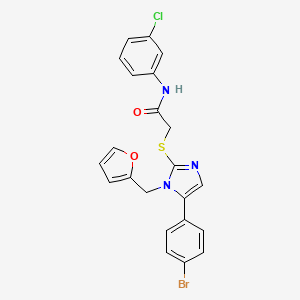![molecular formula C19H27NO5 B2989930 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 1707602-52-5](/img/structure/B2989930.png)
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid is a synthetic organic compound known for its potential in various scientific applications. This compound belongs to the family of piperidine derivatives, which are often used in pharmaceutical research due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several steps:
Starting Material: : 4-(3-methoxyphenyl)piperidine.
Protecting Group Addition: : The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the piperidine ring.
Acylation: : The protected piperidine is then subjected to acylation with bromoacetic acid, leading to the final product.
Industrial Production Methods: On an industrial scale, the synthesis follows similar routes but is optimized for larger quantities. This involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can be oxidized to introduce additional functional groups, increasing its reactivity.
Reduction: : Selective reduction of certain parts of the molecule can modify its properties.
Substitution: : Various substitution reactions can be carried out to replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Nucleophilic substitution reactions often use reagents like sodium hydride.
Major Products Formed: Depending on the reaction, products can range from more functionalized piperidine derivatives to complex ring structures, enhancing the molecule's bioactivity.
Scientific Research Applications
This compound has multiple scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Its derivatives are studied for their potential as enzyme inhibitors.
Medicine: : Investigated for therapeutic uses, particularly in central nervous system disorders.
Industry: : Utilized in the synthesis of complex molecules for drug development.
Mechanism of Action
The mechanism of action depends on the specific derivative of this compound. Generally, it can interact with molecular targets like receptors or enzymes, altering their activity. Pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes crucial for disease progression.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives:
4-Phenylpiperidine: : Known for its analgesic properties.
3,4-Methylenedioxypyrovalerone (MDPV): : A potent psychoactive substance.
1-Benzylpiperidine: : Investigated for its stimulant effects.
The uniqueness of 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid lies in its specific functional groups that can be selectively modified, providing a versatile scaffold for further chemical exploration.
And there you have it. If there's anything more specific you'd like to dive into, just let me know.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20,13-16(21)22)14-6-5-7-15(12-14)24-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCUAMNNWOSGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2989857.png)

![3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride](/img/structure/B2989859.png)






![7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2989868.png)


